5-Benzoyl-4,6-diphenyl-2-sulfanylidenehexahydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile is a complex organic compound belonging to the class of thioxopyrimidines.
Vorbereitungsmethoden
The synthesis of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile typically involves cyclization reactions. Common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often use sulfur-containing reagents and various catalysts to facilitate the formation of the thioxopyrimidine ring structure.
Analyse Chemischer Reaktionen
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile can be compared with other thioxopyrimidine derivatives, such as:
2-Thioxopyrimidine: Known for its antioxidant and antimicrobial properties.
4,6-Diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine: Investigated for its potential anticancer and antiviral activities.
The uniqueness of 5-Benzoyl-4,6-diphenyl-2-thioxohexahydropyrimidine-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
95104-53-3 |
---|---|
Molekularformel |
C24H19N3OS |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
5-benzoyl-4,6-diphenyl-2-sulfanylidene-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C24H19N3OS/c25-16-24(22(28)19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)26-23(29)27-21(24)18-12-6-2-7-13-18/h1-15,20-21H,(H2,26,27,29) |
InChI-Schlüssel |
DSAKLEICHOISNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(NC(=S)N2)C3=CC=CC=C3)(C#N)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.